molecular formula C8H14N2O2 B15207211 N-(5-Oxopyrrolidin-3-yl)butyramide

N-(5-Oxopyrrolidin-3-yl)butyramide

Cat. No.: B15207211
M. Wt: 170.21 g/mol
InChI Key: KUOJZANPEYQDPX-UHFFFAOYSA-N
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Description

N-(5-Oxopyrrolidin-3-yl)butyramide: is a chemical compound that belongs to the class of pyrrolidinones It is known for its unique structure, which includes a pyrrolidinone ring fused with a butyramide group

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of N-(5-Oxopyrrolidin-3-yl)butyramide typically involves large-scale chemical synthesis using the aforementioned methods. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(5-Oxopyrrolidin-3-yl)butyramide can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Oxidized derivatives such as carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

Chemistry: N-(5-Oxopyrrolidin-3-yl)butyramide is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block for complex organic molecules.

Biology: In biological research, this compound is studied for its potential as a modulator of enzyme activity and as a ligand for receptor binding studies.

Medicine: this compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders. It is a key intermediate in the synthesis of antiepileptic drugs such as levetiracetam .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of N-(5-Oxopyrrolidin-3-yl)butyramide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, in the case of its derivative levetiracetam, the compound binds to the synaptic vesicle protein 2A (SV2A), modulating neurotransmitter release and exerting antiepileptic effects .

Comparison with Similar Compounds

    Levetiracetam: An antiepileptic drug with a similar pyrrolidinone structure.

    Piracetam: A nootropic drug that shares the pyrrolidinone core.

    Brivaracetam: Another antiepileptic drug with structural similarities.

Uniqueness: N-(5-Oxopyrrolidin-3-yl)butyramide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds highlights its importance in medicinal chemistry.

Properties

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

N-(5-oxopyrrolidin-3-yl)butanamide

InChI

InChI=1S/C8H14N2O2/c1-2-3-7(11)10-6-4-8(12)9-5-6/h6H,2-5H2,1H3,(H,9,12)(H,10,11)

InChI Key

KUOJZANPEYQDPX-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1CC(=O)NC1

Origin of Product

United States

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